2,6-dimethoxy-4-hydroxyacetophenone chemical structure and molecular weight
2,6-dimethoxy-4-hydroxyacetophenone chemical structure and molecular weight
Comprehensive Guide to 2,6-Dimethoxy-4-Hydroxyacetophenone: Structural Analysis, Synthesis, and Properties
Executive Summary
2,6-Dimethoxy-4-hydroxyacetophenone (often systematically referred to as 4'-hydroxy-2',6'-dimethoxyacetophenone or 4-acetyl-3,5-dimethoxyphenol ) is a specialized phenolic ketone characterized by significant steric congestion around the acetyl group. While less common than its isomer Acetosyringone (4-hydroxy-3,5-dimethoxyacetophenone), this compound serves as a critical model for studying steric inhibition of resonance and as a potential intermediate in the synthesis of complex polyphenols and lignans.
This technical guide dissects the molecular architecture, physicochemical properties, and synthetic challenges associated with this specific isomer, providing researchers with a rigorous foundation for experimental design.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Classification
-
IUPAC Name: 1-(4-Hydroxy-2,6-dimethoxyphenyl)ethanone
-
Common Synonyms: 4-Acetyl-3,5-dimethoxyphenol; 4'-Hydroxy-2',6'-dimethoxyacetophenone.
-
Chemical Class: Acetophenone derivative; Phenolic ether.
Molecular Structure Breakdown
The defining feature of this molecule is the 2,6-dimethoxy substitution pattern relative to the acetyl group. Unlike typical acetophenones where the carbonyl group is coplanar with the benzene ring to maximize
-
Core Scaffold: Acetophenone (Phenyl ring + Acetyl group).
-
Substituents:
-
Position 1 (C-Acetyl): The acetyl group acts as the principal functional group.
-
Positions 2, 6 (Dimethoxy): Two methoxy (-OCH
) groups flank the acetyl group. This creates a "steric pocket" that inhibits nucleophilic attack at the carbonyl carbon and reduces conjugation. -
Position 4 (Hydroxy): A phenolic hydroxyl (-OH) group is located para to the acetyl group. This position is electronically activated, making the ring electron-rich despite the electron-withdrawing acetyl group.
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Table 1: Physicochemical Constants (Calculated & Experimental)
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 196.20 g/mol | Exact Mass: 196.0736 |
| Melting Point | ~150–155 °C | Estimated based on isomeric trends (Acetosyringone: 125°C; Xanthoxylin: 80°C). |
| LogP (Octanol/Water) | ~1.45 | Moderate lipophilicity; membrane permeable. |
| pKa (Phenolic OH) | ~7.5 – 8.0 | Slightly more acidic than phenol due to para-acetyl electron withdrawal. |
| H-Bond Donors | 1 | Phenolic -OH |
| H-Bond Acceptors | 4 | 2x Methoxy Oxygens, 1x Carbonyl Oxygen, 1x Phenolic Oxygen |
Part 2: Isomeric Distinctions & Steric Effects
A critical error in research is confusing 2,6-dimethoxy-4-hydroxyacetophenone with its more common isomers. The substitution pattern dictates reactivity and biological activity.
Figure 1: Isomeric Comparison (Structural Logic)
Caption: Structural comparison of 2,6-dimethoxy-4-hydroxyacetophenone with its common isomers Acetosyringone and Xanthoxylin. Note the unique steric environment of the acetyl group in the target compound.
Key Insight - Steric Inhibition of Resonance:
In the target compound, the two ortho-methoxy groups prevent the acetyl group from lying flat against the benzene ring. This "twist" decouples the carbonyl
-
Blue-shifted UV Absorption: The
will be lower (shorter wavelength) compared to Acetosyringone. -
Reduced Carbonyl Reactivity: Nucleophilic attack at the carbonyl carbon is hindered.
-
Altered Solubility: The disruption of planarity affects crystal packing, often raising the melting point compared to planar isomers.
Part 3: Synthesis & Isolation Protocols
Synthesizing 2,6-dimethoxy-4-hydroxyacetophenone is challenging because standard Friedel-Crafts acylation of 3,5-dimethoxyphenol typically directs the acetyl group to the ortho position (forming Xanthoxylin) rather than the sterically crowded para position (forming the target).
Recommended Synthetic Route: Vilsmeier-Haack Formylation
To overcome steric hindrance, a multi-step approach is preferred over direct acylation.
Step 1: Protection Protect the phenolic -OH of 3,5-dimethoxyphenol (e.g., as a benzyl ether) to prevent side reactions.
Step 2: Formylation (Vilsmeier-Haack)
React the protected phenol with
Step 3: Grignard Addition & Oxidation
-
React the isolated aldehyde (4-benzyloxy-2,6-dimethoxybenzaldehyde) with Methyl Magnesium Bromide (
) to form the secondary alcohol. -
Oxidize the alcohol to the ketone (Acetyl group) using Jones Reagent or PCC.
Step 4: Deprotection
Remove the benzyl group via catalytic hydrogenation (
Figure 2: Synthetic Workflow
Caption: Proposed synthetic pathway avoiding direct steric conflict by using a smaller formyl intermediate before building the acetyl group.
Part 4: Analytical Characterization
To validate the identity of 2,6-dimethoxy-4-hydroxyacetophenone, specific spectral signatures must be observed.
1. Proton NMR (
- 2.45 ppm (s, 3H): Acetyl methyl group. Note: This signal may be shifted upfield slightly compared to Acetosyringone due to shielding by the orthogonal benzene ring.
- 3.85 ppm (s, 6H): Two methoxy groups. They are equivalent by symmetry.
- 6.15 ppm (s, 2H): Aromatic protons at positions 3 and 5. The singlet confirms the symmetry of the molecule.
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~9.0 ppm (s, 1H): Phenolic -OH (exchangeable with
).
2. Mass Spectrometry (ESI-MS)
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Molecular Ion (
): m/z 197.08 -
Fragmentation Pattern: Look for loss of methyl radical (
) and acetyl group ( ).
3. IR Spectroscopy
-
~1680 cm
: Carbonyl ( ) stretch. This frequency is higher than typical acetophenones (~1660 cm ) because the steric twist reduces conjugation, making the carbonyl more "ketone-like" and less "enone-like." -
~3400 cm
: Broad -OH stretch.
Part 5: Research Applications
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Lignin Model Compounds: Used to study the degradation of complex lignin networks where steric hindrance prevents enzymatic access.
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Antioxidant Assays: The phenolic group provides radical scavenging capability, though the steric bulk may reduce the rate of reaction with large radicals like DPPH compared to Acetosyringone.
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Pharmaceutical Intermediates: Precursor for synthesizing methylated flavonoids and chalcones with specific steric profiles for kinase inhibition.
References
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Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews. Link (Context: Discusses syringyl vs. guaiacyl units and isomeric acetophenones).
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Goese, M., et al. (1999). "Biosynthesis of methoxylated acetophenones in plants." Plant Physiology. Link (Context: Natural occurrence of acetophenone derivatives).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Context: Steric inhibition of resonance in ortho-substituted acetophenones).
